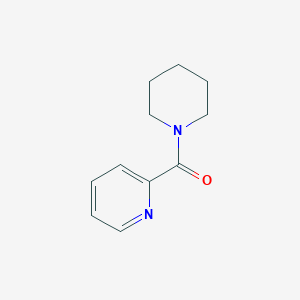
2-(piperidine-1-carbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(piperidine-1-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring fused with a piperidine ring through a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidine-1-carbonyl)pyridine typically involves the reaction of 2-lithiopyridine with commercially available esters. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . Another method involves the use of photochemical reactions to obtain bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be converted into this compound by reduction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. This method allows for the rapid and efficient production of the compound by reacting 2-lithiopyridine with esters in a continuous flow reactor .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(piperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, particularly N-arylation of aliphatic amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Copper(I) iodide (CuI) is often used as a catalyst for N-arylation reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: N-arylated derivatives of this compound.
Applications De Recherche Scientifique
2-(piperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Pyridone: A key heterocycle with extensive applications in biology, natural compounds, dyes, and fluorescent materials.
Piperidine Derivatives: These compounds are widely used in medicinal chemistry and have significant pharmacological activities.
Uniqueness: 2-(piperidine-1-carbonyl)pyridine is unique due to its combined pyridine and piperidine structures, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
piperidin-1-yl(pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWVIKAWHDUJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













